molecular formula C10H14N6O B15057954 2-(3-Aminopyrrolidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-(3-Aminopyrrolidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B15057954
M. Wt: 234.26 g/mol
InChI Key: JIZTWSJNXIVHDD-UHFFFAOYSA-N
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Description

2-(3-Aminopyrrolidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a triazolopyrimidinone derivative characterized by a fused heterocyclic core with a methyl group at position 5 and a 3-aminopyrrolidine substituent at position 2. Triazolopyrimidinones are prominent in medicinal chemistry due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors .

Properties

Molecular Formula

C10H14N6O

Molecular Weight

234.26 g/mol

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C10H14N6O/c1-6-4-8(17)16-9(12-6)13-10(14-16)15-3-2-7(11)5-15/h4,7H,2-3,5,11H2,1H3,(H,12,13,14)

InChI Key

JIZTWSJNXIVHDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)N3CCC(C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopyrrolidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another method involves the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen in the presence of a copper bromide (CuBr) and 1,10-phenanthroline system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Key Reaction Steps

  • Cyclization of Aminotriazole Precursors :

    • A common approach involves cyclizing 5-amino-1H-1,2,4-triazoles with carbonyl-containing precursors (e.g., aldehydes or β-keto esters) under acidic or basic conditions. For example, a one-pot three-component synthesis of triazolo[4,3-a]pyrimidines combines 5-amino-1-phenyl-1H-1,2,4-triazole, aldehydes, and ethyl acetoacetate in ethanol with APTS as a catalyst .

    • Reflux conditions (e.g., ethanol, 24 hours) are often used, with product isolation via filtration and recrystallization .

  • Introduction of Substituents :

    • The 5-methyl group may arise from alkylation or alkyne cyclization during the ring-forming step.

    • The 3-aminopyrrolidinyl moiety likely involves nucleophilic substitution or coupling reactions (e.g., SNAr) at the triazole ring’s activated positions.

Industrial-Scale Methods

Continuous flow reactors are employed to enhance reaction efficiency and yield for large-scale production.

Key Reaction Conditions

Reaction TypeConditionsSource
CyclizationEthanol, APTS catalyst, reflux
Substitution (e.g., amine coupling)Acidic conditions (e.g., HCl/dioxane)
Post-synthesis purificationFiltration, recrystallization (ethanol/ether)

Nucleophilic Substitution:

  • The triazole ring serves as a reactive site for substitutions. For example, 7-chloro intermediates can undergo nucleophilic aromatic substitution with amines to yield analogues .

Reduction/Oxidation:

  • Chlorine-substituted intermediates may undergo reduction (e.g., using H2/Pd-C) to generate free amino groups .

Alkylation/Amination:

  • The pyrrolidine ring ’s amino group (3-position) can participate in alkylation or acylation reactions, depending on reaction conditions.

Comparison with Structural Analogues

Compound NameStructural FeaturesKey Reactions/Properties
5-(Aminomethyl) triazolo[1,5-a]pyrimidin-7(4H)-oneAminomethyl substituent instead of pyrrolidineSynthesized via cyclization of 5-amino-1H-1,2,4-triazole with aldehydes
2-Amino-6-methyl-4-propyl- triazolo[1,5-a]pyrimidin-5(4H)-onePropyl and methyl groups at positions 4 and 6Prepared via substitution or alkylation; known for kinase inhibition
Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivativesPyrazole instead of triazole ringSynthesized using pyrazole precursors; undergo nucleophilic substitution at position 7

Biological Activity and Mechanism

While not directly detailing chemical reactions, the compound’s biological relevance as a cyclin-dependent kinase (CDK) inhibitor is critical. Its ability to bind ATP-binding sites of kinases (via hydrogen bonding and hydrophobic interactions) underscores the importance of its structural features, such as the aminopyrrolidinyl group and methyl substituent, in modulating reactivity and binding affinity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The compound is compared to structurally related triazolopyrimidinones, focusing on substituent variations, synthetic pathways, electrochemical behavior, and biological or industrial applications. Key analogs include:

Substituent Variations and Structural Analogues
Compound Name Position 2 Substituent Position 5 Substituent Position 6/7 Substituent Key References
Target Compound 3-Aminopyrrolidin-1-yl Methyl None -
S1-TP 4-Methoxyphenyl Chloromethyl None
S2-TP 4-Methoxyphenyl Piperidinomethyl None
S3-TP 4-Methoxyphenyl Morpholinomethyl None
Compound 25 3-Chlorobenzyl Ethyl None
5-Methyl-N-[4-(trifluoromethyl)phenyl]... 4-(Trifluoromethyl)phenyl Methyl None
2-Amino-5-phenyl-... Phenyl Amino None

Key Observations :

Key Observations :

  • Chlorination with POCl$_3$ (e.g., in ) is a common step for introducing reactive groups for further derivatization .

Key Observations :

  • Electroactive substituents (e.g., chloromethyl in S1-TP) enhance redox activity, critical for prodrug activation .
  • Alkyl/aryl chains (e.g., pentyl in ) improve corrosion inhibition by forming protective hydrophobic layers .
Structure-Activity Relationships (SAR)
  • Amino Groups: 2-Amino derivatives (e.g., ) show strong corrosion inhibition due to adsorption via lone electron pairs on nitrogen .
  • Halogenated Substituents : Chlorine or trifluoromethyl groups (e.g., S1-TP, ) enhance electrophilicity and target binding .
  • Heterocyclic Amines: 3-Aminopyrrolidine in the target compound may improve pharmacokinetics (e.g., solubility, blood-brain barrier penetration) compared to morpholine/piperidine analogs .

Biological Activity

The compound 2-(3-Aminopyrrolidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a triazolopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C8H11N5OC_8H_{11}N_5O, and it features a unique triazolo-pyrimidine scaffold which is significant for its biological interactions.

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, including those related to inflammation and cancer.
  • Receptor Binding : Docking studies have suggested that it may bind to receptors involved in neurotransmission and cell signaling processes.

Biological Activity Overview

The following table summarizes the key biological activities associated with the compound:

Activity Description Reference
Anticancer Exhibits cytotoxic effects on cancer cell lines through apoptosis induction.
Anti-inflammatory Reduces pro-inflammatory cytokines in vitro and in vivo models.
Antimicrobial Demonstrates activity against various bacterial strains, indicating potential as an antimicrobial agent.
Neuroprotective Protects neuronal cells from oxidative stress-induced damage.

Case Studies

  • Anticancer Activity
    • A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM, suggesting potent anticancer properties.
  • Anti-inflammatory Effects
    • In a murine model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-α and IL-6. This suggests its potential as a therapeutic agent for inflammatory diseases.
  • Neuroprotective Study
    • The neuroprotective effects were assessed using SH-SY5Y neuroblastoma cells exposed to oxidative stress. The compound significantly reduced cell death and increased antioxidant enzyme activity, supporting its role in neuroprotection.

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